PFI 3 -

PFI 3

Catalog Number: EVT-256072
CAS Number:
Molecular Formula: C19H19N3O2
Molecular Weight: 321.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent and selective polybromo 1 and SMARCA4 inhibitor (Kd values are 48 and 89 nM respectively). Also inhibits SMARCA2. Displays 30-fold selectivity over other sub-family branches. Accelerates FRAP recovery in cells at a concentration of 1 μM.
Source and Classification

PFI-3 was developed as part of a broader effort to identify selective inhibitors of bromodomains, which are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins. The compound was synthesized following established protocols for bromodomain inhibitors and has been classified under small molecule inhibitors with specific activity against chromatin remodeling complexes .

Synthesis Analysis

Methods and Technical Details

The synthesis of PFI-3 involves several key steps:

  1. Starting Materials: The synthesis typically begins with substituted 2-aminobenzamides, which undergo acylation reactions.
  2. Reagents: Key reagents include triethylamine and various acid chlorides, used to facilitate the formation of amide bonds.
  3. Reaction Conditions: The reactions are generally conducted in solvents such as tetrahydrofuran or dichloromethane at controlled temperatures, often requiring cooling or heating to optimize yields.
  4. Purification: Post-reaction purification is achieved through flash column chromatography, ensuring high purity levels (typically >97%) of the final product .

The yield of PFI-3 synthesis can vary depending on the specific reaction conditions and starting materials used, but reported yields are generally satisfactory, often exceeding 80% in optimal conditions .

Molecular Structure Analysis

Structure and Data

PFI-3 features a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with bromodomains. The compound's structure includes:

  • Core Structure: An aromatic ring system that is crucial for binding interactions with the target bromodomains.
  • Functional Groups: Various substituents that enhance solubility and binding affinity.

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly employed to confirm the structure of PFI-3, providing detailed information about its molecular configuration . The chemical shifts observed in the NMR spectra align with those reported in literature for similar compounds, confirming the identity of PFI-3.

Chemical Reactions Analysis

Reactions and Technical Details

PFI-3 participates in several key biochemical interactions:

  1. Binding Affinity: It exhibits high binding affinity for the bromodomains of SMARCA2A and SMARCA4, effectively displacing these proteins from chromatin.
  2. Thermal Shift Assays: These assays have been used to assess the stability of protein-ligand complexes formed between PFI-3 and its targets, indicating its potential efficacy as an inhibitor .
  3. Cellular Assays: In vitro studies have demonstrated that PFI-3 can sensitize cancer cells to DNA-damaging agents by disrupting SWI/SNF-mediated DNA repair mechanisms .

The compound's mechanism involves blocking chromatin binding sites on the SWI/SNF complex, ultimately leading to impaired DNA damage response pathways.

Mechanism of Action

Process and Data

PFI-3 functions primarily by inhibiting the bromodomains within the SWI/SNF complex:

  • Chromatin Displacement: By binding to the bromodomains, PFI-3 prevents these proteins from associating with chromatin, disrupting their role in chromatin remodeling.
  • Impact on Gene Expression: This inhibition alters gene expression profiles critical for cancer cell survival and proliferation, particularly in tumors reliant on SWI/SNF for DNA repair .

Research indicates that while PFI-3 has limited toxicity as a standalone treatment, it enhances the efficacy of chemotherapeutic agents by sensitizing cancer cells to treatment-induced DNA damage .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PFI-3 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Displays good stability under physiological conditions but should be protected from light and moisture during storage.

These properties make PFI-3 suitable for biological assays and potential therapeutic applications .

Applications

Scientific Uses

PFI-3 has shown promise in various scientific applications:

  1. Cancer Research: Its primary application lies in oncology, where it serves as a tool compound for studying SWI/SNF-dependent pathways in cancer cells.
  2. Therapeutic Development: Ongoing research aims to develop PFI-3 into a therapeutic agent that can be combined with existing chemotherapies to improve treatment outcomes for cancers characterized by SWI/SNF mutations or dysfunctions .
  3. Biochemical Studies: PFI-3 is utilized in biochemical assays to explore bromodomain interactions and their implications in gene regulation.
Molecular Mechanisms of PFI-3 in Epigenetic Regulation

Bromodomain Targeting Specificity of PFI-3

Structural Basis for SMARCA2/4 and PBRM1 Bromodomain Inhibition

PFI-3 (Chemical Structure: C₁₉H₁₉N₃O₂; CAS: 1819363-80-8) achieves selective inhibition of family VIII bromodomains through a unique binding mode involving its salicylic acid-derived pharmacophore. Structural analyses reveal that PFI-3 penetrates deeper into the acetyl-lysine binding pocket of SMARCA2 (BRM), SMARCA4 (BRG1), and PB1(5) (PBRM1) bromodomains compared to typical inhibitors. This deep binding displaces four conserved water molecules typically retained in other bromodomain-inhibitor complexes—a phenomenon attributed to the hydrophobic interactions facilitated by residue L655 (conserved in family VIII) and hydrogen bonding with conserved asparagine (e.g., N707 in PB1(5)) and tyrosine residues [4] [9]. The cocrystal structure of PFI-3 bound to the BRG1 bromodomain demonstrates a kinked conformation where its pyridine ring occupies a hydrophobic pocket formed by the ZA-loop, enhancing shape complementarity [4]. This water-displacing mechanism underpins PFI-3’s distinctive selectivity profile among epigenetic readers.

Thermodynamic Binding Profiles and Selectivity

PFI-3 exhibits nanomolar affinity for its primary targets, as quantified by isothermal titration calorimetry (ITC) and Biolayer Interferometry (BLI):

Table 1: Binding Affinities of PFI-3 for Family VIII Bromodomains

Target BromodomainKd (nM)Measurement Method
PB1(5) (PBRM1)54–55ITC
SMARCA4 (BRG1)72–89ITC/BLI
SMARCA2A110ITC
SMARCA2B97ITC

Selectivity screening across 48 human bromodomains confirmed significant binding only to family VIII members (BRG1, BRM, PB1(5)). No substantial interactions (Kd >10 µM) were observed with non-target bromodomains, including those in the BET family [4] [6] [10]. Broader pharmacological profiling (102 receptors, 30 enzymes) revealed only weak off-target activity against four GPCRs at micromolar concentrations, confirming exceptional selectivity [4].

Modulation of SWI/SNF Chromatin Remodeling Complex Activity

Disruption of BRG1/BRM Chromatin Binding Dynamics

PFI-3 directly impairs the chromatin localization of SWI/SNF catalytic subunits. In situ cell extraction and chromatin immunoprecipitation (ChIP) assays demonstrate that treatment with 2–5 µM PFI-3 reduces chromatin occupancy of endogenous BRG1/BRM by >60% in glioblastoma cells and myoblasts within 24 hours [1] [6] [10]. This dissociation occurs without degrading the ATPases or altering total cellular protein levels. Consequently, PFI-3 compromises SWI/SNF-dependent genomic functions:

  • Transcriptional Dysregulation: In embryonic stem cells, PFI-3 (2 µM) alters >400 genes, including STAT3-dependent loci, increasing repressive H3K27me3 marks at target promoters [4].
  • Impaired DNA Repair: PFI-3 pre-treatment sensitizes cancer cells to DNA-damaging agents (e.g., doxorubicin) by disrupting BRG1-dependent double-strand break repair pathways, evidenced by persistent γH2AX foci [2] [8].

ATPase Domain vs. Bromodomain Functional Interdependence

Critical studies reveal functional divergence between the bromodomain and ATPase domain of SWI/SNF subunits:

Table 2: Functional Outcomes of Genetic vs. Pharmacological SWI/SNF Inhibition

InterventionBromodomain Inhibition (PFI-3)ATPase Domain Inactivation
Chromatin DisplacementPartial (~60% reduction)Complete
Cell ViabilityMinimal impact as monotherapySynthetic lethality in SMARCA4-deficient cancers
Myogenic DifferentiationInhibited (defective myotube formation)Abolished

While PFI-3 displaces bromodomain-dependent chromatin binding, it fails to recapitulate the anti-proliferative effects of ATPase knockout. Complementary studies using inducible RNAi and cDNA rescue (with bromodomain- vs. ATPase-dead mutants) prove that the ATPase catalytic activity—not bromodomain function—is indispensable for SWI/SNF’s tumor-suppressive roles [3] [4]. This explains PFI-3’s limited efficacy as a single agent in cancers with intact SWI/SNF complexes but highlights its utility in combinatorial epigenetic therapy [8] [10].

Properties

Product Name

PFI 3

Molecular Formula

C19H19N3O2

Molecular Weight

321.37

Synonyms

(2E)-1-(2-Hydroxyphenyl)-3-[(1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.